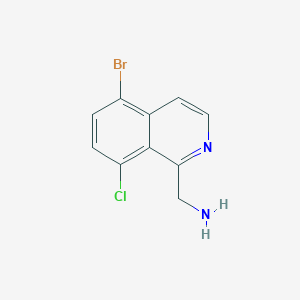

(5-Bromo-8-chloroisoquinolin-1-yl)methanamine

CAS No.:

Cat. No.: VC20409916

Molecular Formula: C10H8BrClN2

Molecular Weight: 271.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrClN2 |

|---|---|

| Molecular Weight | 271.54 g/mol |

| IUPAC Name | (5-bromo-8-chloroisoquinolin-1-yl)methanamine |

| Standard InChI | InChI=1S/C10H8BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H,5,13H2 |

| Standard InChI Key | XQJOXYMMXDYYGL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C=CN=C(C2=C1Cl)CN)Br |

Introduction

Structural and Chemical Properties

(5-Bromo-8-chloroisoquinolin-1-yl)methanamine is a heterocyclic aromatic amine with a complex substitution pattern. Its molecular formula is C₁₀H₈BrClN₂, and it has a molecular weight of 271.54 g/mol. The core isoquinoline structure is functionalized with bromine at position 5, chlorine at position 8, and a methanamine group at position 1. This unique arrangement imparts distinct electronic and steric characteristics, influencing its reactivity and potential biological interactions.

Key Structural Features:

| Feature | Description |

|---|---|

| Core Structure | Isoquinoline ring system (aromatic bicyclic compound) |

| Substituents | Bromine (C5), chlorine (C8), and methanamine (-CH₂NH₂) at C1 |

| Functional Groups | Primary amine (-NH₂), halogens (Br, Cl), and conjugated π-system |

| Steric Effects | Bulky halogens at C5 and C8 may hinder certain substitution reactions |

Synthesis and Preparation

The synthesis of (5-bromo-8-chloroisoquinolin-1-yl)methanamine involves multi-step organic transformations. While detailed protocols are proprietary, general strategies include:

-

Halogenation: Introduction of bromine and chlorine via electrophilic substitution or directed metallation.

-

Amination: Installation of the methanamine group through nucleophilic substitution or reductive amination.

-

Purification: Chromatographic methods (e.g., silica gel) to isolate the final product .

Representative Synthetic Pathway:

-

Starting Material: 8-Chloroisoquinoline derivatives.

-

Bromination: Use of brominating agents (e.g., Br₂, NBS) to introduce Br at C5.

-

Amination: Treatment with methylamine or ammonia under catalytic conditions.

Applications in Medicinal Chemistry

This compound serves as a building block for designing bioactive molecules, particularly in kinase inhibitor development. Its halogen substituents enhance binding affinity to hydrophobic pockets in enzymes, while the methanamine group facilitates hydrogen bonding.

| Target | Mechanism |

|---|---|

| Kinases | EGFR, CHK1, or other ATP-binding kinases (via halogen-aryl interactions) |

| Receptors | GPCRs or ion channels (amine-mediated binding) |

| Anticancer Agents | Inhibition of proliferation or induction of apoptosis |

Chemical Reactivity and Stability

The compound’s reactivity is governed by its aromatic ring and functional groups:

Key Reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Oxidized amine derivatives |

| Reduction | LiAlH₄, NaBH₄ | Dehalogenated or saturated analogs |

| Cross-Coupling | Suzuki/Miyaura (Pd catalysts) | Biaryl or heteroaryl derivatives |

Stability Concerns:

-

Photodegradation: Halogens may undergo light-induced cleavage.

-

Hydrolysis: Methanamine group susceptible to acidic/basic conditions .

Comparative Analysis with Analogues

The compound’s bromine and chlorine substituents distinguish it from related isoquinolines.

| Compound | Substituents | Key Differences |

|---|---|---|

| (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine | Br (C5), F (C8) | Higher lipophilicity; altered binding |

| (5-Chloroisoquinolin-3-yl)methanamine | Cl (C5), NH₂ (C3) | Different regioselectivity in reactions |

| (7-Bromo-5-chloroisoquinolin-1-yl)methanamine | Br (C7), Cl (C5) | Reversed halogen positions |

| Property | Value | Reference |

|---|---|---|

| Lipophilicity (Log P) | ~2.0–2.5 | Computed (PubChem ) |

| Solubility | Low in water; soluble in DMSO | Analogous compounds |

| Metabolic Stability | Susceptible to glucuronidation | BLU-945 studies |

Challenges and Research Directions

Challenges:

-

Synthetic Complexity: Multi-step synthesis with moderate yields.

-

Metabolic Liability: Potential for rapid hepatic clearance .

Future Research:

-

Optimized Synthesis: Continuous flow methods to improve yield and purity.

-

Bioactivity Screening: High-throughput testing against cancer cell lines.

-

Prodrug Development: Enhancing solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume